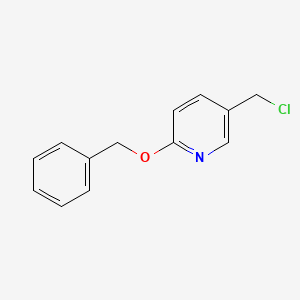

2-(Benzyloxy)-5-(chloromethyl)pyridine

Beschreibung

2-(Benzyloxy)-5-(chloromethyl)pyridine (CAS 202595-67-3) is a pyridine derivative with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.7 g/mol . It is characterized by a benzyloxy group (-OCH₂C₆H₅) at the 2-position and a chloromethyl (-CH₂Cl) substituent at the 5-position of the pyridine ring. This compound is supplied as a powder and is utilized in life science research, particularly in pharmaceutical and organic synthesis, due to its reactive chloromethyl group and aromatic stability .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDILQQBHGZXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621452 | |

| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202595-67-3 | |

| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorination Process

The chlorination step can be executed using various chlorinating agents such as thionyl chloride or phosphorus pentachloride. The general process is as follows:

Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Conditions : The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Yield : This step generally provides good yields, often exceeding 80% purity for the chlorinated product.

Chloromethylation Process

Following chlorination, the introduction of the chloromethyl group can be achieved through the following method:

Reagents : Formaldehyde (HCHO) and hydrochloric acid (HCl).

Conditions : The reaction is conducted under controlled temperatures, usually between 0°C and room temperature, to prevent side reactions.

Yield : Yields for this step can also be high, typically around 75-90%, depending on the specific conditions used.

Reaction Conditions Analysis

The following table summarizes the key reaction conditions for both chlorination and chloromethylation processes:

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorination | Thionyl chloride or PCl₅ | Reflux | >80 |

| Chloromethylation | Formaldehyde and HCl | 0 to RT | 75-90 |

Industrial Production Methods

In industrial settings, continuous flow reactors are increasingly employed for the synthesis of 2-(Benzyloxy)-5-(chloromethyl)pyridine. This approach offers several advantages:

Efficiency : Continuous flow reactors allow for better control over reaction conditions, leading to improved yields and product purity.

Scalability : The method facilitates scaling up production without significant loss in quality.

Environmental Impact : Reduced use of organic solvents minimizes environmental pollution associated with traditional batch processes.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzyloxy)-5-(chloromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products:

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.

Reduction Reactions: Products include piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Benzyloxy)-5-(chloromethyl)pyridine serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitution and coupling reactions.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications, particularly in:

- Enzyme Inhibition : Studies have shown that it exhibits potent inhibitory activity against Monoamine Oxidase B (MAO-B), with IC values as low as 0.035 μM, indicating its potential for treating neurodegenerative diseases such as Parkinson's disease .

- Antibacterial Activity : Research has demonstrated that derivatives of this compound can act as dual inhibitors of bacterial topoisomerases, showing significant antibacterial effects against strains like E. coli .

Material Science

In material science, 2-(Benzyloxy)-5-(chloromethyl)pyridine is used in the synthesis of functional materials, including polymers and ligands for catalysis. Its unique structure allows it to form complex networks that can enhance material properties.

Biological Studies

The compound has been employed in biological studies to investigate enzyme inhibitors and receptor modulators. Its structural characteristics make it a candidate for exploring interactions with various biological targets.

Case Study 1: MAO-B Inhibition

A study synthesized a series of pyridine derivatives, including this compound's analogs, to evaluate their MAO-B inhibitory activity. The results indicated that the chloromethyl group significantly enhances enzyme binding affinity compared to non-halogenated counterparts, confirming the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on dual inhibitors of bacterial topoisomerases, derivatives based on pyridine scaffolds were tested for their antibacterial properties. The study found that specific substitutions could lead to significant antibacterial effects against E. coli strains, suggesting that this compound could serve as a lead compound for further optimization in antibiotic development .

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-5-(chloromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability, while the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 2-(Benzyloxy)-5-(chloromethyl)pyridine with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-5-(chloromethyl)pyridine | 202595-67-3 | C₁₃H₁₂ClNO | 233.7 | Not reported | 2-benzyloxy, 5-chloromethyl |

| 5-(Chloromethyl)-2-phenylpyrimidine | 886531-63-1 | C₁₂H₁₀ClN₂ | 233.7 | 96.5–98 | 2-phenyl, 5-chloromethyl (pyrimidine) |

| 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | 62811-98-7 | C₁₃H₁₁Cl₂NO | 268.1 | 82–84 | 4-chloro, 2-chloromethyl, 5-benzyloxy |

| 5-(Chloromethyl)-2-methoxypyridine | 101990-70-9 | C₇H₈ClNO | 157.6 | Not reported | 2-methoxy, 5-chloromethyl |

| 2-Chloro-5-(phenylmethoxy)-pyrimidine | 138274-14-3 | C₁₁H₁₀ClN₂O | 225.7 | Not reported | 2-chloro, 5-benzyloxy (pyrimidine) |

Key Observations :

- Ring System Differences : Pyridine vs. pyrimidine analogs (e.g., 886531-63-1 and 138274-14-3) exhibit distinct electronic properties. Pyrimidines, with two nitrogen atoms, are more electron-deficient, enhancing reactivity in nucleophilic substitutions .

- Substituent Effects : The benzyloxy group in the target compound improves solubility in organic solvents compared to smaller substituents like methoxy (101990-70-9) . However, methoxy analogs may exhibit higher volatility.

- Melting Points : The additional chloro substituent in 62811-98-7 raises its melting point (82–84°C) compared to the target compound, where data is unavailable .

Biologische Aktivität

2-(Benzyloxy)-5-(chloromethyl)pyridine is an organic compound with significant potential in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClN O

- Molecular Weight : 233.69 g/mol

- CAS Number : 202595-67-3

The compound features a benzyloxy group at the second position and a chloromethyl group at the fifth position of the pyridine ring, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

2-(Benzyloxy)-5-(chloromethyl)pyridine has been investigated for various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition Studies

-

Monoamine Oxidase (MAO) Inhibition :

- Studies have indicated that compounds with similar structures exhibit potent MAO-B inhibitory activity. For instance, certain derivatives have shown IC values significantly lower than standard inhibitors like iproniazid, suggesting that modifications to the pyridine structure can enhance inhibitory potency .

- The presence of halogen substituents, such as chlorine, has been associated with increased MAO-B activity. Specifically, compounds containing a benzyloxy substitution at strategic positions demonstrated enhanced inhibition, with IC values reaching as low as 0.035 μM .

- Antibacterial Activity :

Case Study 1: MAO-B Inhibition

A recent study synthesized a series of pyridine derivatives, including 2-(Benzyloxy)-5-(chloromethyl)pyridine analogs. These compounds were evaluated for their MAO-B inhibitory activity. The results indicated that the chloromethyl group significantly enhances enzyme binding affinity compared to non-halogenated counterparts. The most effective compound demonstrated an IC value of 0.035 μM, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on dual inhibitors of bacterial topoisomerases, derivatives based on pyridine scaffolds were tested for their antibacterial properties. The study found that specific substitutions could lead to significant antibacterial effects against E. coli strains, suggesting that 2-(Benzyloxy)-5-(chloromethyl)pyridine could serve as a lead compound for further optimization in antibiotic development .

Synthesis Methods

The synthesis of 2-(Benzyloxy)-5-(chloromethyl)pyridine typically involves:

- Formation of Benzyloxy-Pyridine :

- Reaction of 2-hydroxypyridine with benzyl chloride to yield 2-(benzyloxy)pyridine.

- Chloromethylation :

- The intermediate is treated with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the fifth position.

Applications

- Medicinal Chemistry : Due to its inhibitory effects on MAO-B and potential antibacterial properties, this compound is being explored for therapeutic applications in treating neurodegenerative diseases and bacterial infections.

- Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.

Q & A

Q. What are the optimal synthetic routes for 2-(Benzyloxy)-5-(chloromethyl)pyridine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves benzyloxy group introduction via nucleophilic substitution or alkylation. For example:

- Benzylation : React 5-(chloromethyl)pyridin-2-ol with benzyl bromide in the presence of a base (e.g., NaH in DMF) under anhydrous conditions .

- Chloromethylation : Use paraformaldehyde and HCl gas in a Friedel-Crafts-like reaction to introduce the chloromethyl group, followed by benzyloxy protection .

Q. Yield Optimization Strategies :

- Catalytic Systems : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in benzylation steps .

- Temperature Control : Maintain reaction temperatures between 0–5°C during chloromethylation to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities, improving purity to >95% .

Q. How can spectroscopic techniques (NMR, LC-MS) be used to characterize 2-(Benzyloxy)-5-(chloromethyl)pyridine?

Methodological Answer:

- 1H NMR :

- Benzyloxy protons appear as a singlet at δ 5.1–5.3 ppm.

- Chloromethyl (-CH2Cl) protons split into a doublet (J = 8–10 Hz) at δ 4.5–4.7 ppm due to coupling with adjacent pyridine protons .

- 13C NMR :

- Pyridine carbons resonate at δ 120–150 ppm.

- Benzyloxy carbons: δ 70–75 ppm (CH2), 128–135 ppm (aromatic carbons) .

- LC-MS :

- Molecular ion [M+H]+ at m/z 250.1 (calculated for C13H12ClNO).

- Fragmentation peaks at m/z 91 (benzyl cation) and m/z 124 (pyridine-chloromethyl fragment) confirm structural motifs .

Q. What safety protocols are critical for handling 2-(Benzyloxy)-5-(chloromethyl)pyridine in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., HCl gas during chloromethylation) .

- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can regioselectivity challenges during benzylation or chloromethylation be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer chloromethylation to the 5-position .

- Metal-Mediated Strategies : Use Cu(I) catalysts to enhance ortho-selectivity in benzylation reactions .

- Computational Modeling : DFT calculations predict electron density distribution on the pyridine ring, guiding reagent choice (e.g., electrophilic vs. nucleophilic conditions) .

Q. How should conflicting spectroscopic data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamer interconversion) by acquiring spectra at –40°C to "freeze" conformers .

- 2D Techniques :

- HSQC/HMBC : Correlate ambiguous protons with carbon shifts to confirm connectivity.

- NOESY : Identify spatial proximity between benzyloxy and pyridine protons to validate stereoelectronic effects .

- Cross-Validation : Compare with analogs (e.g., 2-(Benzyloxy)-5-methylpyridine) to isolate substituent-specific shifts .

Q. What strategies mitigate hydrolysis of the chloromethyl group during storage or reaction?

Methodological Answer:

- Stabilizing Additives : Include radical scavengers (e.g., BHT) or desiccants (molecular sieves) in storage solutions .

- Low-Temperature Reactions : Conduct reactions at –20°C in aprotic solvents (e.g., THF) to slow hydrolysis kinetics .

- In Situ Protection : Convert chloromethyl to more stable intermediates (e.g., acetoxymethyl) during multi-step syntheses, followed by HCl regeneration .

Q. How is 2-(Benzyloxy)-5-(chloromethyl)pyridine applied in drug discovery pipelines?

Methodological Answer:

- Pharmacophore Development : The chloromethyl group serves as a "handle" for covalent binding to biological targets (e.g., cysteine residues in enzymes) .

- Case Study : Derivatives of 5-(chloromethyl)pyridine show anticancer activity by inhibiting tubulin polymerization (IC50 = 0.8–2.3 µM in MCF-7 cells) .

- Prodrug Design : The benzyloxy group enables controlled release via enzymatic cleavage (e.g., esterases in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.